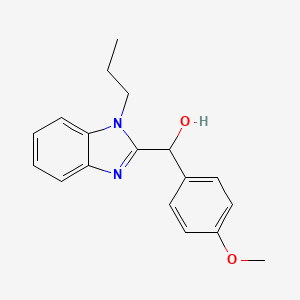
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as MPBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBM belongs to the family of benzimidazole derivatives, which have been studied extensively for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also some limitations to its use in lab experiments. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
For the study of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol include investigating its potential use in combination therapy, exploring its structure-activity relationship, elucidating its mechanism of action, and developing new methods for its administration in vivo.
Synthesemethoden
The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 4-methoxybenzaldehyde and propylamine to form 4-methoxy-N-propylbenzimidazol-2-amine. This intermediate is then reacted with formaldehyde to produce (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its anti-inflammatory properties. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-2)11-9-13/h4-11,17,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLORKMCAZXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-(1-propyl-1H-benzoimidazol-2-yl)-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

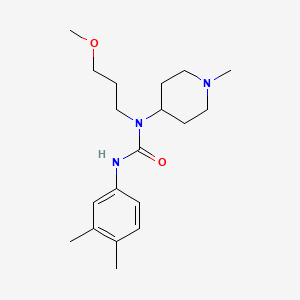
![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
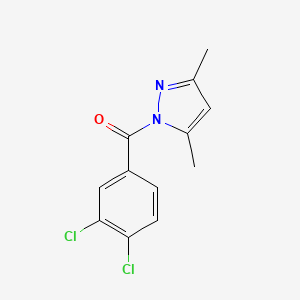
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)
![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
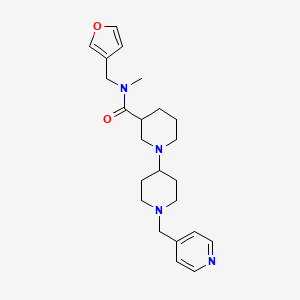
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
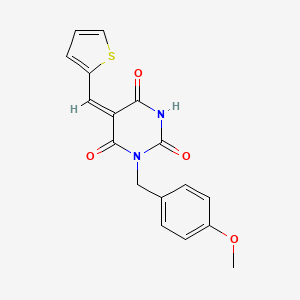
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)